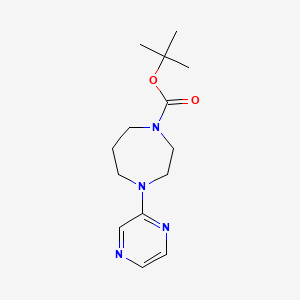
tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate
Overview
Description
“tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C14 H22 N4 O2 and a molecular weight of 278.354 . It is used in life science research and is categorized under Chemical Building Blocks .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as N-Boc piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C14 H22 N4 O2 . Detailed structural analysis such as X-ray diffraction studies would provide more insights .Scientific Research Applications
Practical Synthesis and Key Intermediates (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate is a practical synthesis established for multikilogram production. This synthesis involves the construction of a chiral 1,4-diazepane through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol. This process demonstrates the compound's importance as a key intermediate in the synthesis of biologically active compounds, such as the Rho–kinase inhibitor K-115 (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Design and Synthesis for Antibacterial Activity A series of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives were designed and synthesized, showcasing the structural versatility and potential of tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate derivatives. These compounds underwent thorough analytical and spectral characterization and were evaluated for their antibacterial activity, indicating their significance in the development of new antibacterial agents (Prasad, 2021).
Synthesis as an Intermediate in Biologically Active Compounds Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an important intermediate in several biologically active compounds. This compound’s synthesis and structural confirmation via MS and 1H NMR spectrum highlight its role in the broader context of medicinal chemistry and drug development (Kong et al., 2016).
Dipeptidomimetic Scaffold Synthesis A trisubstituted 1,4-diazepin-3-one-based dipeptidomimetic serves as a novel molecular scaffold. The synthesis of this compound involves multiple steps, including reductive alkylation, acetylation, and diphenylphosphorazidate-mediated ring formation. This compound demonstrates the potential of this compound derivatives in the field of peptide mimicry and drug design (Weitz, Pellegrini, Mierke, & Chorev, 1997).
properties
IUPAC Name |
tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-7-17(9-10-18)12-11-15-5-6-16-12/h5-6,11H,4,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEDJNNSQOUPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



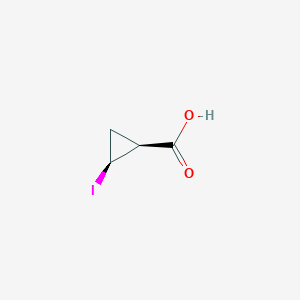
![(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride](/img/structure/B1407577.png)

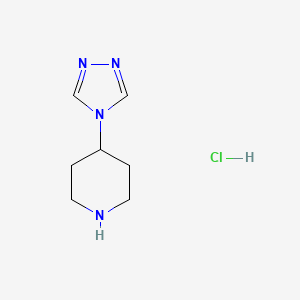
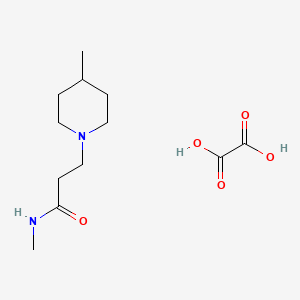
![{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate](/img/structure/B1407582.png)
![3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline](/img/structure/B1407583.png)
![2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B1407586.png)
![(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride](/img/structure/B1407589.png)
![[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B1407590.png)
![1-[5-Bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407591.png)
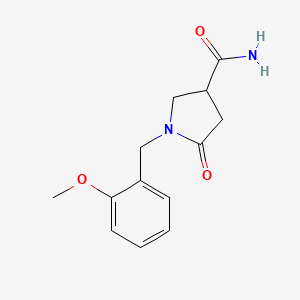
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1407596.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)